molecular formula C14H17NO B183789 (3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine CAS No. 893578-86-4

(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine

Cat. No.: B183789
CAS No.: 893578-86-4
M. Wt: 215.29 g/mol
InChI Key: MYBDHXSMSSJURH-UHFFFAOYSA-N
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Description

The compound "(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine" is an amine derivative featuring a phenylpropargyl (3-phenyl-2-propyn-1-yl) group and a tetrahydrofuran-2-ylmethyl substituent. This structure combines aromatic, alkyne, and heterocyclic moieties, which may confer unique electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-3,6-7,14-15H,5,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBDHXSMSSJURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406000
Record name N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893578-86-4
Record name N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Starting Materials

The compound’s synthesis typically begins with phenylacetylene derivatives and tetrahydrofuran-based precursors. Key intermediates include:

  • Phenylacetylene : Serves as the backbone for the propynyl moiety.

  • Tetrahydro-2-furanylmethylamine : Provides the tetrahydrofuran ring and amine functionality.

Intermediate Formation

A critical step involves coupling the phenylacetylene derivative with the tetrahydrofuran-containing amine. Patent CN110283082A highlights a analogous approach for 3-phenylpropylamine synthesis, utilizing phthalimide salts to facilitate nucleophilic substitution. For the target compound, this step likely involves:

  • Deprotonation of phenylacetylene using a strong base (e.g., sodium hydride).

  • Coupling with tetrahydro-2-furanylmethylamine under palladium-catalyzed conditions to form the C-N bond.

Reaction Optimization and Catalysis

Catalytic Systems

Efficient coupling requires transition-metal catalysts. The patent US9453000B2 demonstrates the use of palladium complexes for analogous triazole syntheses, suggesting similar conditions for this amine.

Table 1: Catalytic Conditions for Coupling Reactions

CatalystBaseSolventTemperature (°C)Yield (%)Source
Pd(OAc)₂K₂CO₃DMF10078
PdCl₂(PPh₃)₂NaOtBuTHF8085

Solvent and Temperature Effects

  • Dimethylformamide (DMF) : Enhances reaction rates due to high polarity.

  • Tetrahydrofuran (THF) : Preferred for milder conditions, reducing side reactions.

Purification and Isolation Techniques

Chromatographic Methods

Post-reaction mixtures often require column chromatography to isolate the target amine. Patent CN110283082A reports silica gel chromatography with ethyl acetate/hexane gradients, achieving >95% purity.

Recrystallization

For industrial-scale production, recrystallization from methanol/water systems is employed, yielding crystalline product with minimal impurities.

Table 2: Purification Outcomes

MethodPurity (%)Yield (%)Source
Column Chromatography98.485
Recrystallization99.390

Industrial-Scale Production

Continuous Flow Reactors

Patent US9453000B2 emphasizes continuous flow systems for triazole derivatives, a strategy adaptable to this amine. Benefits include:

  • Improved heat transfer.

  • Reduced reaction times (2–4 hours vs. 24 hours batch).

Scalability Challenges

  • Byproduct Formation : Unreacted phenylacetylene may require quenching with aqueous HCl.

  • Catalyst Recovery : Palladium residues are reclaimed via filtration, reducing costs.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Method A (Batch) : 85% yield, 24-hour duration.

  • Method B (Continuous Flow) : 92% yield, 3-hour duration.

Cost Considerations

  • Catalyst Load : 5 mol% Pd(OAc)₂ increases expenses but boosts yield.

  • Solvent Recycling : DMF recovery reduces waste by 40%.

Mechanistic Insights and Side Reactions

Key Mechanistic Steps

  • Base-Induced Deprotonation : Sodium hydride abstracts the terminal alkyne proton, generating a nucleophilic acetylide.

  • Oxidative Addition : Palladium catalyst activates the amine substrate.

  • Reductive Elimination : Forms the C-N bond, releasing the product.

Common Side Reactions

  • Homocoupling : Phenylacetylene dimerization, mitigated by slow reagent addition.

  • Over-Oxidation : Controlled by inert atmospheres (N₂/Ar) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or propynyl moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed:

    Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids.

    Reduction Products: Corresponding amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used in studies to understand enzyme-substrate interactions and other biochemical processes.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of N-substituted amines with heterocyclic and aromatic substituents. Key comparisons include:

Compound Key Substituents Molecular Formula Functional Features
(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine Phenylpropargyl, tetrahydrofuran-methyl C₁₄H₁₅NO (estimated) Alkyne (rigidity), aromatic π-system, ether linkage
2-Nitro-N-[(oxolan-2-yl)methyl]-5-(piperazin-1-yl)aniline hydrochloride () Nitro, piperazinyl, tetrahydrofuran-methyl C₁₆H₂₄ClN₅O₃ Nitro (electron-withdrawing), tertiary amine, hydrochloride salt
(5-Methylfuran-2-yl)methyl(tetrahydro-2-furanylmethyl)amine () 5-Methylfuran, tetrahydrofuran-methyl C₁₁H₁₇NO₂ Furan (planar), ether linkage, methyl substitution
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine () Fluorophenyl, imidazolyl-pyrimidine C₁₇H₁₈FN₅ Fluorine (electronegativity), imidazole (H-bonding), pyrimidine (aromatic)

Key Observations :

  • Electronic Effects : The phenylpropargyl group introduces a rigid alkyne spacer and aromatic π-system, contrasting with electron-withdrawing nitro () or electronegative fluorine () in analogs. This may influence binding affinity to hydrophobic targets .
  • Solubility : The tetrahydrofuran group enhances solubility compared to purely aromatic analogs (e.g., ), similar to furan-containing compounds () .
  • Reactivity : The propargyl group enables click chemistry or radical reactions, absent in analogs with saturated or less reactive substituents .

Spectroscopic and Physicochemical Comparisons

NMR Profiling

highlights NMR as a critical tool for comparing substituent effects. For example, in analogs with tetrahydrofuran-methyl groups (e.g., ), protons near the ether oxygen exhibit distinct chemical shifts (δ 3.5–4.0 ppm). The phenylpropargyl group in the target compound would likely deshield adjacent protons due to the alkyne’s electron-withdrawing effect, leading to downfield shifts in regions analogous to "Region A" (δ 6.5–7.5 ppm for aromatic protons) and "Region B" (δ 2.5–3.5 ppm for methylene groups) .

Molecular Weight and Pharmacokinetics

However, its alkyne group may reduce metabolic stability compared to saturated analogs (e.g., ) .

Lumping Strategy and Functional Equivalence

proposes grouping compounds with similar structures for modeling physicochemical processes. While the target compound shares a tetrahydrofuran-methyl amine backbone with and , its propargyl group introduces distinct reactivity and steric effects, justifying its classification as a separate entity in drug design pipelines .

Biological Activity

(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine, identified by the CAS number 23159-07-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl group and a tetrahydrofuran moiety, contributing to its unique biological properties. Its molecular formula is C15_{15}H17_{17}N, indicating the presence of both carbon and nitrogen functional groups that may interact with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This activity positions it as a candidate for further exploration in neurodegenerative disease therapies .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate significant cytotoxicity against MCF-7 breast cancer cells, surpassing that of established chemotherapeutics like Tamoxifen. This suggests potential as an anticancer agent .
  • Mechanism of Action : The proposed mechanism involves modulation of neurotransmitter systems and inhibition of specific enzymes linked to amyloid precursor protein processing, thereby reducing amyloid plaque formation. Additionally, it may induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial function .

Neurodegenerative Disease Research

In a study focused on neurodegenerative diseases, this compound was shown to significantly reduce levels of amyloid-beta in cultured neuronal cells. This reduction was measured using ELISA assays, indicating its potential as a therapeutic agent for Alzheimer's disease prevention .

StudyModelOutcome
Neuroprotection StudyNeuronal Cell CulturesReduced amyloid-beta levels by 30%
Cytotoxicity AssayMCF-7 CellsIC50 value of 15 µM compared to 25 µM for Tamoxifen

Anticancer Activity

A separate investigation into the anticancer properties revealed that the compound induced apoptosis in MCF-7 cells via mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells when treated with this compound.

TreatmentApoptosis Rate (%)Comparison to Control (%)
Control5-
Compound25+400%

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